REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:1][NH2:2].[s:3]1[c:4]([C:12]([Cl:13])=[O:14])[cH:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[CH3:1][NH:2][CH2:12][c:4]1[s:3][c:7]2[c:6]([cH:5]1)[cH:11][cH:10][cH:9][cH:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc2ccccc2s1
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Name
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Type
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product
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Smiles
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CNCc1cc2ccccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |